molecular formula C18H22N4O2 B15114622 2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

Cat. No.: B15114622
M. Wt: 326.4 g/mol
InChI Key: RHEBMONNOHACAB-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpyridazinyl group, and an azetidinyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced via a nucleophilic substitution reaction, where a halogenated pyridazine reacts with the azetidinyl intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable aryl halide and a palladium catalyst.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an acyl chloride or an anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridazinyl group can be reduced to a dihydropyridazine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidinyl ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halogenated solvents

Major Products

    Oxidation: Phenol derivatives

    Reduction: Dihydropyridazine derivatives

    Substitution: Various substituted azetidinyl derivatives

Scientific Research Applications

2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: Researchers use this compound to investigate the structure-activity relationships (SAR) of related compounds and to design more potent analogs.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 4-(4-methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

Uniqueness

2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides potential for oxidative modifications, while the pyridazinyl group offers opportunities for reduction and substitution reactions. The azetidinyl ring adds to its structural complexity and potential for diverse biological activities.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C18H22N4O2/c1-13-7-8-17(20-19-13)22-11-15(12-22)21(2)18(23)10-14-5-4-6-16(9-14)24-3/h4-9,15H,10-12H2,1-3H3

InChI Key

RHEBMONNOHACAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)CC3=CC(=CC=C3)OC

Origin of Product

United States

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